molecular formula C10H7FIN B11843216 8-Fluoro-5-iodo-6-methylquinoline

8-Fluoro-5-iodo-6-methylquinoline

Cat. No.: B11843216
M. Wt: 287.07 g/mol
InChI Key: FTMZPNGZVLCHJV-UHFFFAOYSA-N
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Description

8-Fluoro-5-iodo-6-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are known for their significant biological activities, including antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine and iodine atoms into the quinoline structure can enhance its biological activity and provide unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-iodo-6-methylquinoline typically involves multiple steps, including halogenation and cyclization reactions. One common method involves the direct fluorination of 6-methoxyquinoline at the position 5, followed by iodination at the position 8 . The reaction conditions often require the use of specific reagents such as silver fluoride (AgF) and iodine (I2) under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-iodo-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoro-5-iodo-6-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-iodo-6-methylquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 8-Fluoro-5-iodo-6-methylquinoline is unique due to the presence of both fluorine and iodine atoms, which can enhance its biological activity compared to other fluorinated quinolines. The combination of these halogens provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7FIN

Molecular Weight

287.07 g/mol

IUPAC Name

8-fluoro-5-iodo-6-methylquinoline

InChI

InChI=1S/C10H7FIN/c1-6-5-8(11)10-7(9(6)12)3-2-4-13-10/h2-5H,1H3

InChI Key

FTMZPNGZVLCHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1I)C=CC=N2)F

Origin of Product

United States

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